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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

Audience: Researchers, scientists, and drug development professionals.

Introduction SR-4835 is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-
Dependent Kinase 12 (CDK12) and CDK13.[1][2] It exhibits a unique mechanism of action,
functioning as a "molecular glue” to induce the proteasomal degradation of Cyclin K.[3][4] This
event is dependent on the formation of a ternary complex between CDK12, DDBL1 (a
component of the CUL4-DDB1 E3 ubiquitin ligase), and SR-4835 itself, leading to the
ubiquitination and subsequent degradation of Cyclin K.[3][5]

The primary molecular consequence of CDK12/13 inhibition and Cyclin K degradation is the
reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase Il (Pol 11).[3][6]
This selectively impairs the transcription of large and complex genes, particularly those
involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCD2.
[4][7] By disrupting the DDR pathway, SR-4835 sensitizes cancer cells, especially triple-
negative breast cancer (TNBC) cells, to PARP inhibitors and other DNA-damaging agents.[1][3]

RNA-sequencing (RNA-seq) is an essential tool for elucidating the genome-wide transcriptional
changes induced by SR-4835. It allows for a comprehensive analysis of differentially expressed
genes, providing critical insights into the compound's mechanism of action, identifying
biomarkers of response, and discovering potential combination therapy strategies. This
document provides detailed protocols for conducting an RNA-seq experiment on cells treated
with SR-4835, from experimental design to bioinformatic analysis.
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Mechanism of Action of SR-4835

SR-4835 acts as a molecular glue, promoting an interaction between the CDK12-Cyclin K
complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase. This induced proximity leads to the
ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn inhibits
CDK12's ability to phosphorylate RNA Polymerase I, ultimately suppressing the transcription of
key genes, particularly those in the DNA Damage Response pathway.[3][4][5]
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Caption: Mechanism of SR-4835 as a molecular glue.
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Data Summary

The primary outcome of SR-4835 treatment is the downregulation of genes integral to the DNA
Damage Response. The following tables summarize key quantitative data and affected
pathways reported in the literature.

Table 1: SR-4835 In Vitro Activity & Treatment Parameters

Parameter Cell Line Value Reference
CDK12 Binding (Kd) - 98 nM [1][8]
CDK13 Binding (Kd) - 4.9 nM [1][8]

EC50 (p-RNA Pol 1) MDA-MB-231 105.5 nM [8]

EC50 (Proliferation) MDA-MB-231 15.5 nM [8]

EC50 (Proliferation) MDA-MB-468 22.1nM [8]
RNA-seq Treatment MDA-MB-231 90 nM for 6 hours [6]

| RNA-seq Treatment | HCT116 | 100-400 nM for 6 hours |[9] |

Table 2: Key Pathways and Genes Downregulated by SR-4835

Pathway Key Genes Function Reference
Homologous BRCA1, BRCA2, DNA double-strand [4][6]
Recombination RAD51 break repair
Interstrand crosslink
Fanconi Anemia FANCD2, FANCI ) [6]
repair
] ) DNA damage
ATR Signaling ATM, ATR, CHEK1 [4]

checkpoint activation

| Transcription & Splicing | POLR2A, SF3B1 | Regulation of gene expression |[3] |

Experimental Protocols
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This section provides a detailed methodology for performing an RNA-seq experiment to

analyze the transcriptomic effects of SR-4835.

Protocol 1: Cell Culture and SR-4835 Treatment

Cell Line Selection: Choose a relevant cell line. TNBC cell lines such as MDA-MB-231 or
MDA-MB-468 are commonly used and have shown sensitivity to SR-4835.[8]

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at
the time of harvest. Culture in appropriate media and conditions.

Experimental Groups: For a robust experiment, include the following groups, each with at
least three biological replicates:

o Vehicle Control (e.g., 0.1% DMSO)
o SR-4835 treatment (e.g., 90 nM, based on published data[6])

Compound Preparation: Prepare a stock solution of SR-4835 in DMSO.[1] On the day of the
experiment, dilute the stock solution in fresh culture medium to the final desired
concentration.

Treatment: Once cells have adhered and reached ~50% confluency, replace the medium
with the prepared treatment or vehicle control medium.

Incubation: Incubate the cells for the desired time period (e.g., 6 hours, as used in previous
RNA-seq studies[6]).

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly
in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing
B-mercaptoethanol. Homogenize the lysate by passing it through a needle and syringe.

Protocol 2: RNA Extraction and Quality Control

RNA Isolation: Extract total RNA from the cell lysates using a column-based kit (e.g., Qiagen
RNeasy Mini Kit) according to the manufacturer's protocol. Include an on-column DNase |
digestion step to eliminate genomic DNA contamination.[10]
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e Quality Assessment: Evaluate the quality and integrity of the extracted RNA.

o Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g.,
NanoDrop). Aim for ratios of ~2.0.

o Integrity: Assess the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar
instrument. Only use samples with a RIN value > 7.0 for library preparation to ensure high-
quality data.[10]

» Quantification: Accurately quantify the RNA concentration using a fluorometric method (e.qg.,
Qubit RNA Assay Kit).

Protocol 3: RNA-Seq Library Preparation and
Sequencing

o Library Preparation: Prepare sequencing libraries from 100 ng - 1 pg of total RNA using a
commercial kit with poly(A) selection for mRNA enrichment (e.g., lllumina TruSeq Stranded
MRNA Library Prep Kit).[10] The general steps include:

o mMRNA Isolation: Purify polyadenylated mRNA from the total RNA using oligo(dT)-attached
magnetic beads.

o Fragmentation & Priming: Fragment the purified mRNA into smaller pieces and prime it for
first-strand cDNA synthesis.

o cDNA Synthesis: Synthesize first and second-strand cDNA.

o End Repair & Adenylation: Repair the ends of the double-stranded cDNA and add a single
‘A’ base to the 3' ends.

o Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters
contain unique indices for multiplexing samples.

o Amplification: Amplify the adapter-ligated library via PCR to generate enough material for
sequencing.
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o Library QC: Validate the final libraries by checking their size distribution on a Bioanalyzer and
quantifying them using gPCR.

e Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g.,
NovaSeq 6000), generating at least 20 million single-end or paired-end reads per sample.
[10]

Protocol 4: Bioinformatic Analysis

The following workflow outlines the standard steps for analyzing the raw sequencing data to
identify differentially expressed genes.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.mdpi.com/2072-6694/17/23/3876
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Upstream Analysis

Raw Reads
(FASTQ files)

Quality Control
(=5(0]®)

Adapter & Quality

Trimming (Trimmomatic)

Alignment to Genome
(STAR)

Aligned Reads
(BAM files)

m Analysis

Read Counting
(featureCounts)

Gene Count Matrix

Differential Expression
Analysis (DESeq2)

Results Table &
Visualizations
(Volcano Plot, Heatmap)

Click to download full resolution via product page

Caption: Bioinformatic workflow for RNA-seq data.
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Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files)
using a tool like FastQC.

Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the
reads using software such as Trimmomatic.

Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a
splice-aware aligner like STAR.[10]

Read Counting: Quantify the number of reads mapping to each gene using a tool like
featureCounts or HTSeq. The output is a count matrix with genes as rows and samples as
columns.

Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or
edgeR in R to perform DGE analysis.[11][12] This process involves:

o Normalization: Normalizing raw counts to account for differences in library size and RNA
composition between samples.[13]

o Modeling: Fitting the data to a negative binomial model to test for significant differences in
gene expression between the SR-4835 treated and vehicle control groups.

o Results: Generating a results table containing the log2 fold change, p-value, and adjusted
p-value (FDR) for each gene. Genes with an adjusted p-value < 0.05 and a |log2 fold
change| > 1 are typically considered significantly differentially expressed.

Visualization and Interpretation: Visualize the results using volcano plots to show the
magnitude and significance of gene expression changes and heatmaps to display the
expression patterns of key genes across samples. Perform pathway analysis (Gene Set
Enrichment Analysis) to identify biological processes, like the DDR, that are significantly
affected by SR-4835 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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